molecular formula C6H7BO3 B13989250 2-(furan-3-yl)-1,3,2-dioxaborolane

2-(furan-3-yl)-1,3,2-dioxaborolane

Cat. No.: B13989250
M. Wt: 137.93 g/mol
InChI Key: VKTDDADGIMFADY-UHFFFAOYSA-N
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Description

2-(furan-3-yl)-1,3,2-dioxaborolane is an organic compound that features a furan ring attached to a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-yl)-1,3,2-dioxaborolane typically involves the reaction of furan derivatives with boronic acids or boronate esters. One common method is the palladium-catalyzed coupling reaction, where furan-3-boronic acid is reacted with a suitable dioxaborolane precursor under specific conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(furan-3-yl)-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(furan-3-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to form reversible covalent bonds with biological molecules makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C6H7BO3

Molecular Weight

137.93 g/mol

IUPAC Name

2-(furan-3-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C6H7BO3/c1-2-8-5-6(1)7-9-3-4-10-7/h1-2,5H,3-4H2

InChI Key

VKTDDADGIMFADY-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=COC=C2

Origin of Product

United States

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